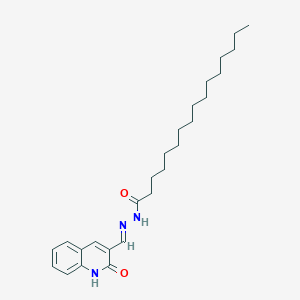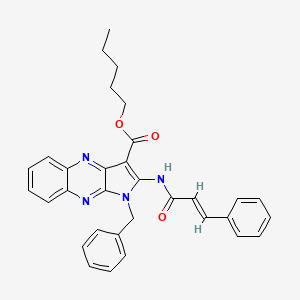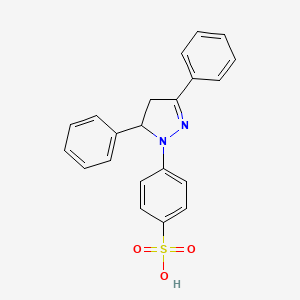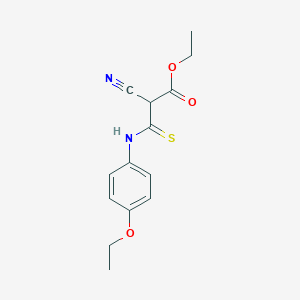
N'-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)palmitohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]hexadecanohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond This compound is derived from the condensation of a hydrazide with an aldehyde or ketone, forming a stable azomethine linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]hexadecanohydrazide typically involves the condensation reaction between 2-oxo-1,2-dihydroquinoline-3-carbaldehyde and hexadecanohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
- Dissolve 2-oxo-1,2-dihydroquinoline-3-carbaldehyde in ethanol.
- Add hexadecanohydrazide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]hexadecanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of quinoline oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazones.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]hexadecanohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of organic materials and dyes.
Wirkmechanismus
The mechanism of action of N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]hexadecanohydrazide involves its interaction with biological targets, such as enzymes or receptors. The azomethine group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The compound’s hydrophobic tail allows it to interact with lipid membranes, potentially affecting cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]octadecanohydrazide
Uniqueness
N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]hexadecanohydrazide is unique due to its specific hydrophobic tail length, which can influence its solubility and interaction with biological membranes. This structural feature may enhance its efficacy in certain applications compared to similar compounds with shorter or longer hydrophobic tails.
Eigenschaften
Molekularformel |
C26H39N3O2 |
|---|---|
Molekulargewicht |
425.6 g/mol |
IUPAC-Name |
N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]hexadecanamide |
InChI |
InChI=1S/C26H39N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-25(30)29-27-21-23-20-22-17-15-16-18-24(22)28-26(23)31/h15-18,20-21H,2-14,19H2,1H3,(H,28,31)(H,29,30)/b27-21+ |
InChI-Schlüssel |
BMNHMVCAPYYIKJ-SZXQPVLSSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC2=CC=CC=C2NC1=O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NN=CC1=CC2=CC=CC=C2NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962763.png)

![n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine](/img/structure/B11962775.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-{(2Z)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11962781.png)

![4-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11962801.png)


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11962808.png)


![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B11962820.png)
